molecular formula C13H21N3O4 B13968946 Prolyl-prolyl-alanine CAS No. 20535-43-7

Prolyl-prolyl-alanine

Cat. No.: B13968946
CAS No.: 20535-43-7
M. Wt: 283.32 g/mol
InChI Key: KDBHVPXBQADZKY-GUBZILKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prolyl-prolyl-alanine (Pro-Pro-Ala) is a tripeptide consisting of two proline residues followed by an alanine. Proline's cyclic side chain introduces conformational rigidity, influencing peptide backbone dynamics and interactions with biological targets like enzymes or receptors .

Properties

CAS No.

20535-43-7

Molecular Formula

C13H21N3O4

Molecular Weight

283.32 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C13H21N3O4/c1-8(13(19)20)15-11(17)10-5-3-7-16(10)12(18)9-4-2-6-14-9/h8-10,14H,2-7H2,1H3,(H,15,17)(H,19,20)/t8-,9-,10-/m0/s1

InChI Key

KDBHVPXBQADZKY-GUBZILKMSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for synthesizing peptides such as this compound is the solid-phase peptide synthesis technique. This method involves sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin.

Procedure:

  • Step 1: Attach the C-terminal amino acid (L-alanine) to the resin via its carboxyl group.
  • Step 2: Sequentially couple the next amino acids (L-proline) using activated derivatives such as Fmoc- or Boc-protected amino acids.
  • Step 3: Use coupling reagents like N,N'-diisopropylcarbodiimide (DIC), N,N'-dimethylaminopropyl-carbodiimide (WSC), or HATU in the presence of additives like 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
  • Step 4: After chain elongation, remove protecting groups and cleave the peptide from the resin.
  • Step 5: Purify the peptide by chromatographic methods such as HPLC.

This method allows precise control over sequence and yields high purity peptides, including tripeptides like this compound.

Solution-Phase Peptide Synthesis

Alternatively, this compound can be synthesized in solution by stepwise condensation of protected amino acid derivatives.

Key steps:

  • Protection of amino and carboxyl groups on amino acids to prevent side reactions.
  • Activation of the carboxyl group of one amino acid derivative (e.g., as an ester or acid chloride).
  • Coupling with the amino group of another amino acid derivative.
  • Sequential condensation of L-proline derivatives followed by L-alanine derivative.
  • Final deprotection and purification.

This method is more labor-intensive and less commonly used for peptides longer than dipeptides but remains viable for tripeptides.

Enzymatic Synthesis

Enzymatic methods utilize proteases or peptidyl transferases to catalyze peptide bond formation under mild conditions.

  • Prolyl-tRNA synthetase and related enzymes have substrate specificity that can be exploited for peptide bond formation involving proline and alanine residues.
  • Mutations in bacterial prolyl-tRNA synthetase editing domains can modulate alanine specificity, suggesting potential for enzymatic synthesis of prolyl-containing peptides.

However, enzymatic synthesis of specific tripeptides like this compound is less common and more experimental.

Phosphorus-Containing Derivative Method (Patent-Based Approach)

According to European Patent EP0085488B1, amino acid derivatives including tripeptides can be synthesized via phosphorylation reactions involving phosphorus compounds.

  • The process involves reacting a tripeptide derivative with a phosphoridate such as phosphochloridate diester or monoester in inert solvents (e.g., methylene chloride) with a base like triethylamine.
  • This forms phosphorus-containing derivatives, which can be selectively deprotected to yield the desired peptide.
  • Condensation reactions using condensing agents such as N,N'-dimethylaminopropylcarbodiimide (WSC) and 1-hydroxybenzotriazole (HOBt) in solvents like dimethylformamide (DMF) are also employed to form peptide bonds efficiently.
  • This approach is useful for preparing peptide derivatives with potential pharmaceutical applications, including antihypertensive agents.

While this method is more specialized, it can be adapted for synthesizing this compound derivatives.

Comparative Data Table of Preparation Methods

Method Key Features Advantages Limitations Typical Reagents/Conditions
Solid-Phase Peptide Synthesis (SPPS) Sequential addition on resin, Fmoc/Boc strategy High purity, automation possible Requires specialized equipment Fmoc-protected amino acids, DIC/WSC/HATU, resin, DMF
Solution-Phase Synthesis Stepwise coupling in solution Flexible, suitable for small peptides Labor-intensive, purification needed Protected amino acids, acid chlorides/esters, coupling agents
Enzymatic Synthesis Enzyme-catalyzed peptide bond formation Mild conditions, stereospecific Limited substrate scope, slower Prolyl-tRNA synthetase variants, buffer systems
Phosphorus-Derivative Method Phosphorylation and condensation reactions Useful for derivative synthesis Complex, requires multiple steps Phosphochloridate esters, triethylamine, WSC, HOBt, DMF

Research Discoveries and Notes

  • The alanine specificity in prolyl-tRNA synthetase editing domains can be modulated by mutations, indicating potential for enzymatic tailoring of peptide synthesis.
  • This compound has been identified as a metabolite in organisms such as Brassica napus and Aeromonas veronii, indicating biological relevance.
  • Peptide derivatives synthesized via phosphorus-containing compounds have demonstrated antihypertensive activity, suggesting that prolyl-containing peptides and their derivatives may have pharmaceutical importance.
  • Protecting groups and reaction conditions must be carefully selected to prevent racemization and side reactions, especially for proline residues which can impose conformational constraints.

Chemical Reactions Analysis

Types of Reactions

Prolyl-prolyl-alanine can undergo various chemical reactions, including:

    Oxidation: The proline residues can be oxidized to form hydroxyproline, which is important in collagen stability.

    Reduction: Reduction reactions can modify the peptide’s functional groups, potentially altering its biological activity.

    Substitution: The peptide can undergo substitution reactions where one amino acid is replaced by another, altering its properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or ascorbic acid can be used to oxidize proline residues.

    Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups within the peptide.

    Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with different amino acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxyproline-containing peptides, which have different structural and functional properties compared to the original peptide.

Scientific Research Applications

Prolyl-prolyl-alanine is a tripeptide composed of two proline residues and one alanine residue . Research on prolyl oligopeptidase (POP) indicates potential applications of peptides containing proline and alanine, particularly concerning their ability to inhibit POP .

Prolyl Oligopeptidase (POP) Inhibition

  • Role of POP: Prolyl oligopeptidase is a serine protease involved in various biological processes, including cellular growth, differentiation, and inflammation, and is implicated in neurodegenerative and neuropsychiatric disorders . The enzyme is found throughout the body, but its presence in the central nervous system makes it a key therapeutic target .
  • POP Inhibition and Cognitive Enhancement: Peptides that inhibit POP show cognition-enhancing effects . These peptides typically have short sequences, a high content of hydrophobic amino acids, and often include a proline residue .
  • Non-Enzymatic Activity: POP inhibition can reduce the production of βA (amyloid-beta) in neuroblastoma cells and prevent βA-like deposition in the brains of mice . It can also decrease the production of reactive oxygen species (ROS) .
  • Neuroprotection: POP inhibitors can prevent neurotoxin-induced cell stress factors, such as ROS production . POP inhibition has been shown to improve the viability of human neuroblastoma cells by reducing ROS production .

Although the search results do not offer specific case studies or data tables focusing solely on this compound, the broader research on POP inhibitors and bioactive peptides suggests potential applications:

  • Cognitive Disorders: Given the role of POP in neurodegenerative diseases, this compound might be relevant in developing treatments or interventions for cognitive disorders .
  • Anti-inflammatory Applications: Due to the involvement of POP in inflammation, this compound could be explored for its anti-inflammatory properties .
  • Antioxidant Effects: The ability of POP inhibitors to reduce ROS production suggests that this compound might have antioxidant applications .

Mechanism of Action

The mechanism of action of prolyl-prolyl-alanine involves its interaction with specific molecular targets and pathways. The cyclic structure of proline residues imparts rigidity to the peptide, influencing its binding to proteins and receptors. This rigidity can enhance the peptide’s stability and resistance to enzymatic degradation, making it a valuable tool in biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Conformational Differences

Pro-Pro-Ala's structural uniqueness arises from its two consecutive proline residues. demonstrates that proline-containing peptides exhibit distinct solvent-dependent conformational preferences. For example:

  • Alanine dipeptide (Ala-Ala) : Adopts α-helical or polyproline II (PPII) conformations in polar solvents.
  • Proline dipeptide (Pro-Pro) : Prefers PPII or trans-configurations due to restricted rotation about the prolyl bond .
  • Pro-Pro-Ala : Likely combines PPII helicity (from Pro-Pro) with the flexibility of the terminal alanine, enabling unique binding modes compared to Ala-Pro or Pro-Ala .

Table 1: Structural Comparison of Proline-Containing Peptides

Compound Sequence Molecular Weight Key Conformational Features Evidence ID
Pro-Pro-Ala Pro-Pro-Ala ~311.3 g/mol* PPII helix dominance, rigid N-terminal Inferred
L-Alanyl-L-proline (Ala-Pro) Ala-Pro 186.21 g/mol Flexible alanine N-terminal, cis-trans isomerization
L-Prolyl-L-alanine (Pro-Ala) Pro-Ala 186.21 g/mol Proline rigidity at N-terminal
L-Phe-L-Pro Phe-Pro 409.48 g/mol Aromatic-proline interactions, enhanced stability

*Calculated based on amino acid residues.

Physicochemical Properties

Pro-Pro-Ala's properties are influenced by proline's hydrophobicity and alanine's neutrality. Key comparisons include:

  • Solubility : Proline-rich peptides like Pro-Pro-Ala may exhibit lower aqueous solubility than alanine-terminated peptides (e.g., Ala-Pro) due to hydrophobic stacking .
  • Lipophilicity : Pro-Pro-Ala is likely more lipophilic than Ala-Pro (logP ~-1.5 for Ala-Pro vs. ~-0.5 for Pro-Pro-Ala*), impacting membrane permeability.
  • Stability: Proline's resistance to proteolysis enhances the metabolic stability of Pro-Pro-Ala compared to peptides with non-prolyl residues .

Table 2: Physicochemical Properties

Compound LogP (Predicted) Water Solubility Proteolytic Stability Evidence ID
Pro-Pro-Ala ~-0.5 Moderate High
Ala-Pro -1.5 High Moderate
Pro-Ala -1.2 Moderate High
Phe-Pro 1.8 Low High
Enzyme Interactions
  • Prolyl Oligopeptidase (POP) Inhibition: POP inhibitors often feature proline at the P2 position (e.g., L-prolyl-pyrrolidine amides) . Pro-Pro-Ala’s dual proline residues may enhance binding affinity compared to mono-prolyl peptides like Ala-Pro.
  • Hypoxia-Inducible Factor (HIF) Regulation: Proline hydroxylation in HIF-1α (mediated by prolyl hydroxylases) is critical for oxygen sensing .
Diagnostic and Therapeutic Potential
  • Biomarkers : Proline-alanine dipeptides (e.g., Pro-Ala) are detected in metabolic databases (HMDB0029010) , suggesting Pro-Pro-Ala could serve as a biomarker for proteolytic activity.
  • Drug Design : Pro-Pro-Ala’s rigidity and stability make it a candidate for peptide-based inhibitors or drug carriers, similar to POP-targeting compounds .

Biological Activity

Prolyl-prolyl-alanine (PPA) is a tripeptide that has garnered attention for its potential biological activities. This article explores the biological significance of PPA, including its mechanisms of action, interactions with enzymes, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of three amino acids: proline (Pro), proline (Pro), and alanine (Ala). The structure can be represented as follows:

PPA=ProProAla\text{PPA}=\text{Pro}-\text{Pro}-\text{Ala}

This unique arrangement of amino acids contributes to the peptide's stability and biological activity.

Enzyme Interactions

PPA interacts with various enzymes, particularly prolyl oligopeptidase (POP), which is a serine protease involved in several physiological processes. POP hydrolyzes peptides at proline residues, influencing cellular signaling pathways and protein maturation. Research indicates that PPA can act as a substrate for POP, thereby modulating its activity and affecting downstream biological processes .

Influence on Hypoxia-Inducible Factors

PPA's structure allows it to influence hypoxia-inducible transcription factors (HIFs), which play critical roles in cellular responses to low oxygen levels. The presence of proline residues in PPA may facilitate interactions with HIF regulators, potentially enhancing or inhibiting their activity under hypoxic conditions .

Antihypertensive Effects

Studies have shown that peptides similar to PPA exhibit antihypertensive properties. For instance, lactoferrin-derived peptides have been demonstrated to inhibit prolyl endopeptidase activity, leading to reduced blood pressure levels in animal models . This suggests that PPA may also possess similar antihypertensive effects, warranting further investigation.

Neuroprotective Properties

PPA may have neuroprotective effects due to its interaction with neuropeptides and neurotransmitter systems. Proline-rich peptides are known to enhance cognitive function by modulating synaptic plasticity and neurogenesis. This property is particularly relevant in the context of neurodegenerative diseases where cognitive decline is prevalent .

Case Study: Antihypertensive Activity

A study investigated the effects of various peptides on blood pressure regulation. It was found that synthetic peptides containing proline residues significantly lowered systolic blood pressure in hypertensive rats. The mechanism was attributed to the inhibition of angiotensin-converting enzyme (ACE), a key regulator in blood pressure control. PPA's structural similarity to these peptides suggests it may exert similar effects .

Peptide IC50 (mg/mL) Biological Activity
Lactoferrin Peptide2.1Prolyl endopeptidase inhibitor
PPATBDPotential antihypertensive

Case Study: Neuroprotective Effects

In another study focusing on cognitive enhancement, proline-rich peptides were administered to mice models exhibiting memory deficits. The results indicated significant improvements in memory retention and learning abilities, attributed to increased levels of brain-derived neurotrophic factor (BDNF). Given PPA's structure, it is hypothesized that it could similarly enhance cognitive functions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing prolyl-prolyl-alanine to ensure reproducibility?

  • Methodological Answer : Synthesis should follow solid-phase peptide synthesis (SPPS) protocols using Fmoc-protected proline and alanine residues. Post-synthesis, purify the compound via reversed-phase HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) and high-resolution mass spectrometry (HRMS). Ensure purity ≥95% by analytical HPLC. For reproducibility, document all reaction conditions (temperature, coupling agents, resin type) and validate spectral data against reference libraries .

Q. How can researchers optimize detection and quantification of this compound in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects. Optimize extraction protocols (e.g., acetonitrile precipitation for serum samples) and validate linearity (1–1000 ng/mL), limit of detection (LOD < 0.5 ng/mL), and precision (CV < 15%). Include quality controls (QCs) in each batch to monitor intra- and inter-day variability .

Q. What experimental controls are critical when studying this compound’s biological activity in vitro?

  • Methodological Answer : Include (1) vehicle controls (e.g., DMSO at ≤0.1%), (2) scrambled peptide controls to rule out sequence-specific effects, and (3) concentration-response curves to assess dose dependency. For cellular assays, verify peptide stability via pre-incubation in culture medium followed by LC-MS analysis. Normalize results to cell viability assays (e.g., MTT) to exclude cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported roles in HIF-1α regulation?

  • Methodological Answer : Discrepancies may arise from differences in cell types (e.g., cancer vs. primary cells) or oxygen tension (normoxia vs. hypoxia). Design experiments using isogenic cell lines (e.g., HIF-1α knockout vs. wild-type) and standardized hypoxia chambers (1% O₂). Quantify HIF-1α protein via Western blot with loading controls (e.g., β-actin) and normalize to housekeeping genes in qPCR assays. Perform meta-analysis of published data to identify confounding variables (e.g., peptide concentration, exposure time) .

Q. What strategies mitigate batch-to-batch variability in this compound for long-term studies?

  • Methodological Answer : Implement stringent quality control (QC) protocols:

  • Synthesis : Use the same resin lot and coupling reagents.
  • Characterization : Compare NMR/HRMS data across batches using principal component analysis (PCA) to detect outliers.
  • Storage : Lyophilize aliquots under argon and store at −80°C. Pre-test stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Q. How should researchers design studies to investigate this compound’s interaction with prolyl hydroxylases (PHDs)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For cellular assays, co-treat with PHD inhibitors (e.g, FG-4592) and monitor HIF-1α accumulation via immunofluorescence. Validate specificity using competitive assays with hydroxylated vs. non-hydroxylated peptide analogs. Report statistical power (α = 0.05, β = 0.2) and effect sizes to ensure robustness .

Q. What statistical approaches are appropriate for analyzing dose-response data of this compound in heterogeneous cell populations?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Account for heterogeneity using mixed-effects models or bootstrapping. For single-cell data (e.g., flow cytometry), use clustering algorithms (t-SNE, UMAP) to identify subpopulations. Report confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Methodological Considerations Table

AspectKey RecommendationsReferences
Synthesis SPPS with Fmoc chemistry; HPLC purity validation
Quantification LC-MS/MS with deuterated standards; QC inclusion
Biological Assays HIF-1α knockout controls; hypoxia chamber standardization
Data Analysis Nonlinear regression for EC₅₀; mixed-effects models for heterogeneity
Reproducibility Batch QC via PCA; pre-test stability under stress conditions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.